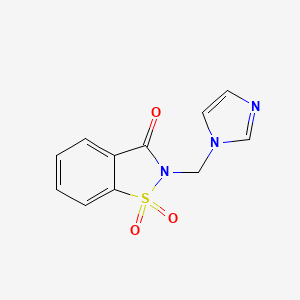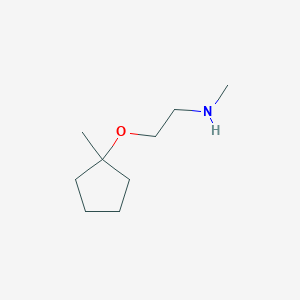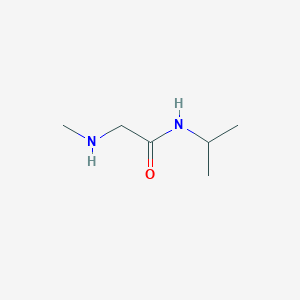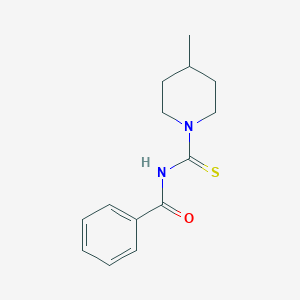![molecular formula C25H23ClN2O2S B2375719 3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-43-2](/img/structure/B2375719.png)
3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It is a derivative of the thieno[2,3-d]pyrimidine class of compounds . Thieno[2,3-d]pyrimidines are known to exhibit diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In a specific example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structure of thieno[2,3-d]pyrimidines. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The compound also has various substituents on this core, including a 4-chlorophenyl group, a 4-methylbenzyl group, and a dione group .Scientific Research Applications
Synthesis and Biological Activity
The compound 3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the broader class of thieno[2,3-d]pyrimidines, known for their biological activities. Research has focused on synthesizing thienopyrimidine derivatives due to their potential as biologically active compounds. For example, the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring aimed to produce biologically active compounds, demonstrating the interest in this chemical class for pharmaceutical applications. These compounds have shown inhibitory activities against adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, indicating their potential in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).
Noncompetitive Inhibition of DPP-4
Another significant area of research is the exploration of thieno[2,3-d]pyrimidine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. A study on benzo[4,5]thieno[2,3‐d]pyrimidine phthalimide derivatives revealed their effectiveness as DPP-4 inhibitors, with one compound showing notable noncompetitive inhibitory activity. This suggests potential applications in designing novel noncompetitive DPP-4 inhibitors, a promising direction for diabetes treatment (Tomović et al., 2019).
LHRH Receptor Antagonism
In the field of reproductive health, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their potential as non-peptide antagonists of the human luteinizing hormone-releasing hormone (LHRH) receptor. Such compounds could offer new therapeutic options for sex-hormone-dependent diseases. A specific derivative demonstrated high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor, indicating its potential for clinical application in treating diseases related to sex hormone dysregulation (Sasaki et al., 2003).
Future Directions
Thieno[2,3-d]pyrimidines, due to their diverse biological activities, are of significant interest in the development of new therapeutic agents . Future research could focus on further exploring the biological activities of this specific compound and its derivatives, as well as optimizing its synthesis for potential industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-16-7-9-17(10-8-16)15-27-24-22(20-5-3-2-4-6-21(20)31-24)23(29)28(25(27)30)19-13-11-18(26)12-14-19/h7-14H,2-6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANNICYXLQBIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)




![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)
![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)

![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)

![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
